molecular formula C17H19NO3S B5680247 N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide

N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide

Cat. No. B5680247
M. Wt: 317.4 g/mol
InChI Key: SGPRTDHWXMSGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide. One area of research is to investigate its potential as a drug candidate for the treatment of inflammatory and tumor-related conditions. Another area of research is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly.

Synthesis Methods

N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide can be synthesized by reacting 3-methylbenzoyl chloride with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. It has been shown to have anti-inflammatory, analgesic, and antitumor properties in preclinical studies.

properties

IUPAC Name

N-(3-methylphenyl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-13-6-8-16(9-7-13)22(20,21)11-10-17(19)18-15-5-3-4-14(2)12-15/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPRTDHWXMSGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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